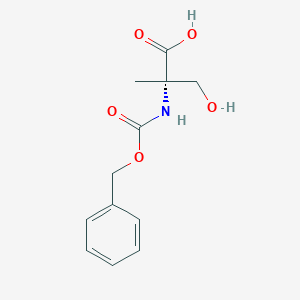

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

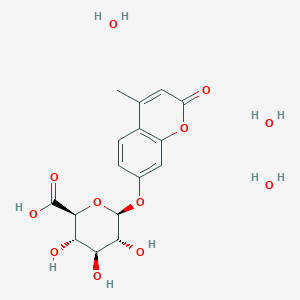

The compound contains a benzyloxycarbonyl group, which is commonly used in organic chemistry as a protecting group for amines. It also contains an amino acid moiety with an additional hydroxyl group, making it a derivative of an alpha-amino acid .

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amino group using a benzyloxycarbonyl protecting group. The exact method would depend on the specific starting materials and the desired stereochemistry .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyloxycarbonyl group, the amino acid backbone, and the additional hydroxyl group. The stereochemistry at the alpha carbon would be determined by the (S) configuration .Chemical Reactions Analysis

The compound could undergo a variety of reactions. The benzyloxycarbonyl group could be removed under acidic conditions or with certain enzymes. The carboxylic acid and amino groups are also reactive and could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar groups like the carboxylic acid and the hydroxyl group would likely make it soluble in polar solvents .Aplicaciones Científicas De Investigación

- FDA Approval : Unlike its downstream product, D-serine, L-serine is FDA-approved for supplemental use .

Metabolism and Health

L-serine’s impact extends beyond the CNS:

- Deficiency : Insufficient L-serine levels have been linked to severe neurological deficits .

- Therapeutic Potential : Research suggests its efficacy in treating conditions like amyotrophic lateral sclerosis (ALS) and chronic fatigue syndrome .

Cell Culture and Protein Synthesis

- D-Serine Activation : L-serine-derived D-serine activates NMDA receptors in the brain, influencing neuronal signaling .

Cytokine Regulation and Neuroprotection

- L-serine may regulate cytokine release in neuropathological conditions, promoting cognitive function, cerebral blood flow, and remyelination .

GRINpathies and Motor Performance

- L-serine supplementation benefits patients with GRINpathies (mutations affecting GRIN2B gene) by improving motor and cognitive performance .

Carbon Nanomaterials Functionalization

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGOJGJGAWHTFS-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)

![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)

![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)